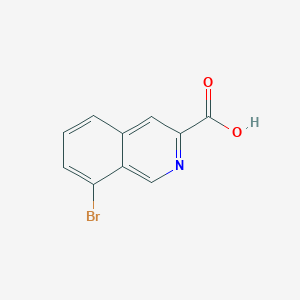

8-Bromoisoquinoline-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

8-bromoisoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-3-1-2-6-4-9(10(13)14)12-5-7(6)8/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNFICCDDFJMQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC=C2C(=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823577-48-5 | |

| Record name | 8-bromoisoquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Isoquinoline Core Structures in Synthetic Chemistry

The isoquinoline (B145761) moiety, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of synthetic chemistry. bldpharm.com This structural motif is not merely an academic curiosity; it is a privileged scaffold found in a multitude of natural products, most notably alkaloids like morphine, codeine, and papaverine, which exhibit significant pharmacological properties. bldpharm.comglpbio.com The presence of the isoquinoline core in these biologically active molecules has made it a prime target for organic and medicinal chemists. uni.lusigmaaldrich.com

The continuous interest in isoquinoline frameworks stems from their diverse therapeutic potential, which includes anticancer, anti-inflammatory, antimicrobial, and analgesic activities. bldpharm.comuni.lu Consequently, a great deal of research has been dedicated to developing efficient synthetic strategies for constructing and functionalizing the isoquinoline skeleton. uni.lu Beyond traditional methods, novel synthetic approaches are constantly being explored to create a wide array of isoquinoline derivatives. uni.lu The ability to introduce various substituents at different positions on the isoquinoline ring system allows for the fine-tuning of its chemical and biological properties, making it a versatile template in drug discovery and materials science. uni.lubldpharm.com

The Role of Halogenated Heterocycles in Medicinal and Materials Science

Heterocyclic compounds, which incorporate atoms other than carbon into their cyclic structure, are fundamental to the life sciences and material sciences. When these heterocycles are halogenated—that is, they contain one or more halogen atoms such as bromine, chlorine, fluorine, or iodine—their utility is often enhanced. researchgate.net Halogenation can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. researchgate.net

In medicinal chemistry, the introduction of halogen atoms is a common strategy in drug design to improve a compound's pharmacological profile. researchgate.net For instance, halogenated heterocycles are integral to a wide range of pharmaceuticals. The halogen atom can act as a bioisostere for other groups, influence the conformation of the molecule, and participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to proteins. researchgate.netnih.gov

In the realm of materials science, halogenated heterocycles are crucial building blocks for functional materials. bldpharm.com Their specific electronic and optical properties make them suitable for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and other advanced materials. bldpharm.com The presence of a halogen provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of complex polymeric and supramolecular structures. researchgate.net

A Comprehensive Overview of 8 Bromoisoquinoline 3 Carboxylic Acid

Strategic Retrosynthesis of the this compound Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. The retrosynthesis of this compound begins with two primary disconnections.

The first logical disconnection is the C3-carboxyl group. This functional group can be installed late in the synthesis from a more synthetically tractable precursor. Key transformations for this step include the oxidation of a C3-alkyl or C3-formyl group, or the carbonylation of a C3-halo derivative. This leads to key intermediates such as 3-methyl-8-bromoisoquinoline , 8-bromoisoquinoline-3-carbaldehyde , or a 3-halo-8-bromoisoquinoline .

The second major disconnection breaks down the 8-bromoisoquinoline core itself. Established isoquinoline syntheses, such as the Pomeranz-Fritsch reaction, are well-suited for this purpose. This approach involves the cyclization of a Schiff base or a related intermediate derived from a substituted benzaldehyde (B42025) and an aminoacetaldehyde equivalent. For the target molecule, this retrosynthetic step points to a 2-bromobenzaldehyde derivative as a crucial starting material, which already contains the necessary bromine atom at the position that will become C-8 of the isoquinoline ring.

This two-pronged retrosynthetic strategy simplifies the complex challenge of synthesizing this compound into two more manageable objectives: first, constructing the 8-bromoisoquinoline core, and second, elaborating the C-3 substituent into a carboxylic acid.

Classical and Modern Approaches to Isoquinoline Ring System Construction with Bromine at C-8

The formation of the isoquinoline skeleton with a bromine atom specifically at the C-8 position can be achieved through both classical ring-forming reactions and modern C-H functionalization techniques.

Pomeranz-Fritsch Cyclization and its Variants

The Pomeranz-Fritsch reaction is a classical and effective method for synthesizing isoquinolines via the acid-catalyzed cyclization of a benzalaminoacetal. rsc.orgnih.gov A key advantage of this method is its ability to install substituents on the benzenoid ring of the isoquinoline with defined regiochemistry, dictated by the substitution pattern of the starting benzaldehyde. google.com

A notable example is the synthesis of 8-bromo-7-methoxyisoquinoline, which proceeds via a Jackson modification of the Pomeranz-Fritsch synthesis. semanticscholar.orgresearchgate.net This multi-step process begins with the condensation of 2-bromo-3-methoxybenzaldehyde and aminoacetaldehyde dimethyl acetal to form the corresponding Schiff base. Subsequent reduction of the imine with sodium borohydride (B1222165) yields the secondary amine, which is then protected as a tosylamide. The crucial cyclization step is effected by heating with a strong acid, such as p-toluenesulfonic acid or polyphosphoric acid, to furnish the 8-bromoisoquinoline ring system. semanticscholar.org

While effective, the yields for the cyclization of substrates bearing deactivating groups can be modest, and the reaction starting from 2-bromobenzaldehyde itself to give 8-bromoisoquinoline has been reported to provide low and inconsistent yields. researchgate.net

Table 1: Example of Modified Pomeranz-Fritsch Synthesis for an 8-Bromoisoquinoline Derivative semanticscholar.orgresearchgate.net

| Starting Material | Key Reagents | Product | Reported Yield |

| 2-Bromo-3-methoxybenzaldehyde | 1. Aminoacetaldehyde dimethyl acetal2. NaBH₄3. TsCl, Pyridine4. p-Toluenesulfonic acid, Toluene | 8-Bromo-7-methoxyisoquinoline | 19% |

Palladium-Catalyzed Cross-Coupling Strategies for Bromination

Modern synthetic methods offer powerful alternatives for functionalizing heterocyclic systems. Palladium-catalyzed C-H activation has emerged as a state-of-the-art strategy for the regioselective introduction of substituents, avoiding the need for pre-functionalized starting materials. nih.gov

While direct palladium-catalyzed C-8 bromination of isoquinoline is not widely documented, the underlying principles have been established through related transformations. A highly C8-selective palladium-catalyzed C-H arylation of quinoline (B57606) N-oxides has been developed. chemicalbook.com This reaction utilizes the N-oxide as an internal directing group, which coordinates to the palladium catalyst and positions it for selective activation of the proximate C8-H bond. It is plausible that this directing group strategy could be adapted for C-8 bromination by employing a suitable brominating agent in place of an aryl halide.

In contrast, classical approaches to the bromination of the isoquinoline core often suffer from a lack of regiocontrol. Direct bromination of isoquinoline with agents like N-bromosuccinimide (NBS) in strong acid tends to favor substitution at the C-5 position. orgsyn.orggoogle.com Obtaining the 8-bromo isomer often requires a more circuitous route, such as the nitration of isoquinoline, reduction of the nitro group to an amine, followed by a Sandmeyer reaction to install the bromine. semanticscholar.orgresearchgate.net

Introduction of the Carboxylic Acid Functionality at C-3

Once the 8-bromoisoquinoline scaffold is in hand, the final key step is the introduction of the carboxylic acid group at the C-3 position. This can be accomplished through several reliable methods, including carbonylation of a halo-precursor or oxidation of an existing functional group.

Carbonylation Reactions

Palladium-catalyzed carbonylation is a powerful and versatile method for converting aryl and heteroaryl halides or triflates into carboxylic acids, esters, or amides. rsc.orgresearchgate.net This reaction typically involves the use of a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a ligand (e.g., PPh₃), carbon monoxide (CO) gas, and a suitable nucleophile.

To synthesize this compound via this method, a 3-halo-8-bromoisoquinoline (e.g., 3-iodo- or 3-bromo-8-bromoisoquinoline) would serve as the substrate. The general mechanism proceeds via:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the C3-halogen bond to form a palladium(II) intermediate.

CO Insertion: Carbon monoxide coordinates to the palladium center and inserts into the palladium-carbon bond.

Nucleophilic Attack: A nucleophile, such as water (to form the carboxylic acid directly) or an alcohol (to form an ester which can be subsequently hydrolyzed), attacks the acyl-palladium species.

Reductive Elimination: The desired carbonyl compound is released, and the palladium(0) catalyst is regenerated, completing the catalytic cycle.

This methodology is attractive due to its high functional group tolerance and the relatively mild conditions under which it can often be performed. rsc.org

Table 2: Generalized Palladium-Catalyzed Carbonylation Scheme

| Substrate | Catalyst System (Example) | Reagents | Product (after hydrolysis if needed) |

| 3-Halo-8-bromoisoquinoline | Pd(OAc)₂ / dppf | CO, H₂O, Base | This compound |

Oxidation Pathways from Precursors

An alternative and highly reliable route to the C-3 carboxylic acid is the oxidation of a precursor functional group, such as a methyl or formyl group.

The oxidation of an aldehyde to a carboxylic acid is one of the most efficient transformations in organic synthesis. Therefore, the synthesis of 8-bromoisoquinoline-3-carbaldehyde would provide a direct precursor to the final product. This oxidation can be achieved with a wide array of oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid) are highly effective. libretexts.orgchemistrysteps.com Milder methods, such as the Tollens' test (using Ag₂O in aqueous ammonia), can also be employed, offering chemoselectivity in the presence of other sensitive functional groups. organic-chemistry.orgyoutube.com

Similarly, a 3-methyl-8-bromoisoquinoline intermediate could be oxidized to the target carboxylic acid. The oxidation of benzylic methyl groups is a standard procedure, often requiring strong oxidizing conditions, such as heating with potassium permanganate.

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position of the isoquinoline ring is a versatile handle for derivatization through esterification and amidation reactions. These transformations are fundamental for creating libraries of compounds for biological screening and for modulating the physicochemical properties of the molecule.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy, often employed as a protecting group or to enhance cell permeability in medicinal chemistry applications. oup.com Standard methods are readily applicable.

Fischer-Speier Esterification : This classic method involves reacting the carboxylic acid with an alcohol (often used as the solvent) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

DCC/DMAP Mediated Esterification (Steglich Esterification) : For more sensitive or sterically hindered substrates, coupling agents are preferred. The use of dicyclohexylcarbodiimide (B1669883) (DCC) as an activator, with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a highly efficient method for forming esters at room temperature. organic-chemistry.orgajchem-a.com This protocol is advantageous as it suppresses the formation of side products and can achieve high yields even with bulky alcohols. organic-chemistry.org

POCl₃ Mediated Esterification : An alternative, functional group-tolerant protocol utilizes phosphorus oxychloride (POCl₃) to facilitate the esterification of aromatic carboxylic acids. derpharmachemica.com This method is chemoselective and works well for primary alcohols at room temperature, while secondary alcohols may require heating. derpharmachemica.com

Amidation: Direct formation of amides from the carboxylic acid and an amine is a cornerstone of peptide synthesis and drug development. ajchem-a.com

Coupling Agent-Mediated Amidation : Similar to esterification, the most reliable methods for amide bond formation involve the use of coupling agents to activate the carboxylic acid. The combination of DCC and DMAP is effective for synthesizing amides from carboxylic acids and amines under mild, ambient temperature conditions. ajchem-a.com This approach is noted for its high yields and applicability to substrates with steric hindrance or low reactivity. ajchem-a.com

Direct Thermal Amidation : While possible, direct amidation by heating a carboxylic acid and an amine is often inefficient and requires high temperatures, which can be incompatible with complex molecules. The process generates water, which must typically be removed to drive the reaction forward. mdpi.com

Boron-Based Catalysis : Modern methods have introduced catalysts for direct amidation that operate under milder conditions. For instance, 1,3-Dioxa-5-aza-2,4,6-triborinane (DATB) derivatives have been shown to be efficient catalysts for the amidation of a wide range of carboxylic acids and amines. mdpi.com

The following table summarizes common conditions for these transformations.

| Reaction Type | Reagents | Key Features |

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven; requires excess alcohol or water removal. masterorganicchemistry.com |

| Steglich Esterification | Alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | High yields at room temperature; suitable for sterically hindered substrates. organic-chemistry.org |

| POCl₃ Esterification | Alcohol, Phosphorus oxychloride (POCl₃) | Chemoselective; mild conditions for primary alcohols. derpharmachemica.com |

| DCC/DMAP Amidation | Amine, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Widely used, effective method for generating amides under mild conditions. ajchem-a.com |

Reactivity of the Bromine Atom at C-8

The bromine atom attached to the isoquinoline ring at the C-8 position is a versatile handle for introducing molecular complexity, primarily through carbon-carbon bond-forming reactions and nucleophilic substitutions.

The aryl bromide functionality at C-8 is well-suited for participation in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing C-C bonds. wikipedia.orgwikipedia.orgwikipedia.org

Suzuki Coupling: The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, catalyzed by a palladium complex in the presence of a base. wikipedia.orgfishersci.co.uk For this compound, this reaction would replace the bromine atom with an aryl, heteroaryl, or alkyl group, depending on the boronic acid used. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronate complex, and reductive elimination to yield the coupled product and regenerate the catalyst. rsc.org While the carboxylic acid group can sometimes interfere with the catalytic cycle, appropriate choice of base and reaction conditions can mitigate these issues. organic-chemistry.orgreddit.com

Sonogashira Coupling: The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction, typically co-catalyzed by palladium and copper complexes, would allow for the introduction of an alkyne substituent at the C-8 position of the isoquinoline ring. wikipedia.org The reaction is valued for its mild conditions and tolerance of various functional groups. wikipedia.org In some cases, the reaction can be performed without a copper co-catalyst to prevent the undesired side reaction of alkyne homocoupling (Glaser coupling). wikipedia.org Decarbonylative Sonogashira coupling of aromatic carboxylic acids has also been developed, showcasing the versatility of these substrates in cross-coupling chemistry. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an aryl halide with an alkene under the influence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgnumberanalytics.com This transformation would enable the attachment of a vinyl group at the C-8 position of this compound. The reaction mechanism involves oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. numberanalytics.comlibretexts.org The choice of catalyst, ligands, and base is crucial for achieving high yields and selectivity. wikipedia.orgorganic-chemistry.org

Table 1: Representative Conditions for Cross-Coupling Reactions of Aryl Bromides

| Reaction | Catalyst | Coupling Partner | Base | Solvent | General Reference |

|---|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ or Pd₂(dba)₃/P(t-Bu)₃ |

R-B(OH)₂ |

K₂CO₃, K₃PO₄ |

Dioxane, DMF, Toluene/Water | wikipedia.orgorganic-chemistry.org |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI |

R-C≡CH |

Et₃N, Piperidine |

THF, DMF | wikipedia.orgorganic-chemistry.org |

| Heck | Pd(OAc)₂ |

Alkene |

Et₃N, K₂CO₃ |

DMF, Acetonitrile | wikipedia.orgorganic-chemistry.org |

Nucleophilic aromatic substitution (SNAr) is a key reaction for replacing a halide on an aromatic ring with a nucleophile. dalalinstitute.com For this reaction to proceed, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.com In the case of this compound, the nitrogen atom in the isoquinoline ring and the C-3 carboxylic acid group both act as electron-withdrawing substituents, which could potentially facilitate the displacement of the C-8 bromine atom by strong nucleophiles.

The generally accepted mechanism involves the addition of the nucleophile to the carbon bearing the leaving group, forming a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the bromide ion restores the aromaticity and yields the substitution product. libretexts.orgyoutube.com Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise addition-elimination pathway, particularly on heteroaromatic systems. nih.gov The feasibility of an SNAr reaction at the C-8 position would depend on the strength of the nucleophile and the specific reaction conditions employed.

Transformations Involving the Carboxylic Acid Group at C-3

The carboxylic acid group at the C-3 position is a hub for a variety of chemical modifications, including removal (decarboxylation), reduction to other functional groups, and conversion to reactive derivatives like esters and acid halides.

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. For aromatic carboxylic acids, this transformation can be challenging but is often facilitated by specific reagents or catalysts. Methods for the decarboxylation of heteroaromatic carboxylic acids include heating with catalysts like Ag₂CO₃ or using photoredox catalysis. nih.gov A particularly relevant transformation is halodecarboxylation, where the carboxylic acid is replaced by a halogen. researchgate.netacs.org For instance, quinoline salicylic (B10762653) acids have been shown to undergo bromodecarboxylation upon treatment with N-bromosuccinimide (NBS). acs.orggeneseo.eduacs.org Conversely, a simple decarboxylation of this compound would yield 8-bromoisoquinoline, a valuable synthetic intermediate. semanticscholar.org

Reduction to Alcohols: Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. youtube.com Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation, readily converting the carboxylic acid to the corresponding primary alcohol. youtube.comkhanacademy.org The reaction proceeds through an aldehyde intermediate, which is immediately further reduced to the alcohol. acs.org Another selective reagent is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF), which can reduce carboxylic acids in the presence of other functional groups like ketones. youtube.comkhanacademy.org The reduction of this compound would yield (8-bromoisoquinolin-3-yl)methanol.

Reduction to Amines: The conversion of a carboxylic acid to an amine can be achieved through a process known as reductive amination. This typically involves a two-step sequence where the carboxylic acid first reacts with an amine to form an amide, which is then reduced. researchgate.net More direct, one-pot methods have also been developed using reagents like phenylsilane (B129415) with a zinc catalyst or heterogeneous catalysts like Pt-Mo/γ-Al₂O₃ under a hydrogen atmosphere. researchgate.net These methods provide a sustainable route to alkylamines from abundant carboxylic acids.

Table 2: Common Reagents for Carboxylic Acid Transformations

| Transformation | Product Functional Group | Typical Reagents | General Reference |

|---|---|---|---|

| Reduction | Primary Alcohol | LiAlH₄, BH₃·THF |

youtube.comkhanacademy.org |

| Reductive Amination | Amine | 1. Amide formation 2. Reduction; or PhSiH₃ / Zn(OAc)₂ |

researchgate.net |

| Decarboxylation | Hydrogen | Heat, Ag₂CO₃ |

nih.gov |

The carboxylic acid group can be readily converted into more reactive derivatives, which serve as versatile intermediates for further synthesis.

Formation of Esters: Esterification is a fundamental reaction of carboxylic acids. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (like H₂SO₄), is a classic and widely used method. masterorganicchemistry.com This is an equilibrium-driven process, and using an excess of the alcohol can shift the equilibrium towards the ester product. masterorganicchemistry.com The ethyl ester of the related 4-amino-8-bromoquinoline-3-carboxylic acid is commercially available, indicating the feasibility of this transformation on this scaffold. sigmaaldrich.com

Formation of Acid Halides: Carboxylic acids are converted to highly reactive acid halides by treatment with specific halogenating agents. Thionyl chloride (SOCl₂) is commonly used to produce acid chlorides, while phosphorus tribromide (PBr₃) can be used for acid bromides. The resulting 8-bromoisoquinoline-3-carbonyl halide would be a highly electrophilic intermediate, useful for acylation reactions.

Formation of Anhydrides: Acid anhydrides can be prepared from carboxylic acids, often by reacting a carboxylic acid with an acid chloride. nih.gov Symmetrical anhydrides can also be formed through dehydration coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) or by using activating systems such as triphenylphosphine (B44618) oxide with oxalyl chloride. nih.gov Aromatic carboxylic anhydrides themselves can serve as powerful dehydrating reagents in other condensation reactions. tcichemicals.com

Electrophilic and Nucleophilic Reactions of the Isoquinoline Nitrogen

The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, rendering it basic and nucleophilic. However, the reactivity of this nitrogen in this compound is significantly modulated by the electronic effects of the substituents. The carboxylic acid group at C-3 is strongly electron-withdrawing, which deactivates the heterocyclic ring and reduces the nucleophilicity of the nitrogen atom. The bromine at C-8 also exerts an electron-withdrawing inductive effect.

Electrophilic Reactions (N-Alkylation and N-Oxidation)

Due to the reduced nucleophilicity of the nitrogen atom, electrophilic attack at this position requires reactive electrophiles and often proceeds under forcing conditions.

N-Alkylation/Quaternization: The reaction of the isoquinoline nitrogen with alkyl halides to form N-alkylisoquinolinium salts is a common transformation for isoquinolines. scribd.com For this compound, this reaction is expected to be slower than for unsubstituted isoquinoline. The use of more reactive alkylating agents like methyl iodide or benzyl (B1604629) bromide, typically in a polar aprotic solvent, can facilitate the formation of the corresponding quaternary salt. These N-alkylated products can be valuable intermediates for further functionalization. orgsyn.org

N-Oxidation: The formation of N-oxides is achieved by treating the isoquinoline with an oxidizing agent, such as hydrogen peroxide or a peroxy acid. The electron-deficient nature of the nitrogen in this compound makes it less susceptible to oxidation.

Nucleophilic Reactions

Direct nucleophilic attack on the isoquinoline nitrogen is not a typical reaction pathway. The nitrogen atom itself is a center of electron density and thus repels nucleophiles.

Regioselective Functionalization of the Isoquinoline Ring System

The presence of the bromine atom and the carboxylic acid group provides specific sites for regioselective transformations, primarily through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C-8 position is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents. These reactions are highly valuable for building molecular complexity. orgsyn.org The carboxylic acid group can sometimes interfere with these reactions, potentially by coordinating with the palladium catalyst, and may require protection as an ester for optimal results. reddit.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide at C-8 with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. This is a powerful method for synthesizing biaryl compounds. libretexts.org

Sonogashira Coupling: The Sonogashira reaction involves the coupling of the C-8 bromine with a terminal alkyne, providing access to 8-alkynylisoquinoline derivatives. nih.govorganic-chemistry.org This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the C-8 bromide with an amine, leading to 8-aminoisoquinoline (B1282671) derivatives.

Heck Coupling: The C-8 position can be functionalized with alkenes via the Heck reaction, though this is sometimes less efficient than other coupling methods for aryl bromides.

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at C-8 can potentially be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. organicchemistrytutor.commasterorganicchemistry.com The isoquinoline ring itself is electron-deficient, which facilitates this type of reaction. However, for an SNAr reaction to proceed efficiently, strong electron-withdrawing groups are typically required at positions ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. chadsprep.com In this compound, the carboxylic acid group at C-3 is meta to the bromine and thus provides only moderate activation. Consequently, SNAr reactions at C-8 would likely require harsh conditions (high temperatures, strong nucleophiles, and polar aprotic solvents).

Data Tables

Below are representative data tables for the potential regioselective functionalization of this compound, based on established methodologies for similar substrates.

Table 1: Regioselective Suzuki-Miyaura Coupling at C-8

| Aryl Boronic Acid | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 8-Phenylisoquinoline-3-carboxylic acid |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/Water | 8-(4-Methoxyphenyl)isoquinoline-3-carboxylic acid |

| 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | DMF | 8-(Thiophen-3-yl)isoquinoline-3-carboxylic acid |

Table 2: Regioselective Sonogashira Coupling at C-8

| Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 8-(Phenylethynyl)isoquinoline-3-carboxylic acid |

| Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | Acetonitrile | 8-((Trimethylsilyl)ethynyl)isoquinoline-3-carboxylic acid |

| 1-Hexyne | Pd(PPh₃)₄ | CuI | Diisopropylamine | DMF | 8-(Hex-1-yn-1-yl)isoquinoline-3-carboxylic acid |

Synthesis and Structure Activity Relationship Sar Studies of 8 Bromoisoquinoline 3 Carboxylic Acid Derivatives and Analogues

Design and Synthesis of Novel C-8 Substituted Derivatives

The bromine atom at the C-8 position of 8-bromoisoquinoline-3-carboxylic acid serves as a versatile handle for the introduction of a wide array of substituents through various cross-coupling reactions. The design of novel C-8 substituted derivatives is often guided by the desire to modulate the compound's physicochemical properties, such as lipophilicity, electronic character, and steric bulk, to enhance target engagement and biological activity.

While specific examples of C-8 functionalization starting directly from this compound are not extensively detailed in publicly available literature, the synthesis of other 8-substituted quinolines and isoquinolines provides a roadmap for potential synthetic strategies. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are standard methods for forming carbon-carbon and carbon-heteroatom bonds at the C-8 position.

A general approach to C-8 substituted isoquinoline-3-carboxylic acid derivatives would likely involve the protection of the carboxylic acid group, for example as an ester, to prevent interference with the coupling reaction. The protected 8-bromoisoquinoline-3-carboxylate would then be subjected to the desired cross-coupling reaction, followed by deprotection of the carboxylic acid to yield the final product.

Table 1: Potential C-8 Substitutions and Corresponding Synthetic Methods

| C-8 Substituent | Potential Synthetic Method | Starting Material |

| Aryl/Heteroaryl | Suzuki-Miyaura Coupling | This compound ester, Aryl/Heteroaryl boronic acid or ester |

| Alkynyl | Sonogashira Coupling | This compound ester, Terminal alkyne |

| Amino | Buchwald-Hartwig Amination | This compound ester, Amine |

| Alkoxy | Buchwald-Hartwig Etherification | This compound ester, Alcohol |

This table represents potential synthetic strategies based on established methodologies for related compounds, as specific literature for this compound is limited.

Exploration of C-3 Carboxylic Acid Modifications (e.g., esters, amides, reduced forms)

Esters: Esterification of the C-3 carboxylic acid can be readily achieved through standard methods, such as Fischer esterification using an alcohol in the presence of an acid catalyst. These ester derivatives can act as prodrugs, which are hydrolyzed in vivo to release the active carboxylic acid, or they may possess intrinsic activity themselves.

Amides: The synthesis of C-3 carboxamides involves the coupling of the carboxylic acid with a primary or secondary amine. This transformation is typically facilitated by activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine). The resulting amides introduce a hydrogen bond donor and/or acceptor, which can lead to new interactions with target proteins.

Reduced Forms: Reduction of the carboxylic acid at C-3 to a primary alcohol can be accomplished using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This modification removes the acidic proton and introduces a flexible hydroxyl group, which can alter the binding mode of the molecule.

Table 2: C-3 Carboxylic Acid Modifications and Their Potential Impact

| Modification | Resulting Functional Group | Potential Impact on Properties |

| Esterification | Ester | Increased lipophilicity, prodrug potential |

| Amidation | Amide | Introduction of H-bond donor/acceptor, altered polarity |

| Reduction | Alcohol | Removal of acidic proton, increased flexibility |

Positional Isomers of Bromoisoquinoline Carboxylic Acids

The position of the bromine atom on the isoquinoline (B145761) ring system has a profound effect on the molecule's reactivity and, consequently, its utility in synthetic chemistry and its biological activity. Understanding the properties of positional isomers is crucial for rational drug design.

Synthesis and Comparative Reactivity of 6-Bromoisoquinoline-3-carboxylic Acid

The synthesis of 6-bromoisoquinoline-3-carboxylic acid is not as straightforward as some other isomers due to the directing effects of the nitrogen atom in the isoquinoline ring. However, multi-step synthetic sequences starting from appropriately substituted precursors can be employed. The reactivity of the bromine atom at the C-6 position is influenced by the electronic nature of the isoquinoline ring system. It is generally less reactive towards nucleophilic aromatic substitution than bromine atoms at positions activated by the nitrogen atom. However, it remains amenable to palladium-catalyzed cross-coupling reactions.

Investigation of 7-Bromoisoquinoline-3-carboxylic Acid Analogues

7-Bromoisoquinoline-3-carboxylic acid is a commercially available building block, facilitating the synthesis of its analogues. nih.govcalpaclab.com The C-7 position is electronically distinct from the C-6 and C-8 positions. The synthesis of analogues often involves modifications at the C-3 carboxylic acid group or substitution at the C-7 position via cross-coupling reactions. The investigation of these analogues allows for a systematic exploration of the chemical space around the 7-bromo-isoquinoline-3-carboxylic acid core.

Distinctions from 8-Bromoquinoline-3-carboxylic Acid in Reactivity and Applications

While both are bromo-substituted heteroaromatic carboxylic acids, 8-bromoquinoline-3-carboxylic acid and this compound exhibit key differences in their chemical properties and reactivity. sigmaaldrich.combldpharm.comclearsynth.com The position of the nitrogen atom relative to the bromine and carboxylic acid groups alters the electron distribution within the aromatic system. In the quinoline (B57606) scaffold, the nitrogen atom is in the same ring as the bromine substituent, which can influence its reactivity through inductive and resonance effects. In the isoquinoline, the nitrogen is in the adjacent ring. These structural distinctions can lead to differences in the ease of certain chemical transformations and ultimately in their applications as scaffolds for medicinal chemistry.

Methodologies for Structure-Activity Relationship (SAR) Elucidation

The elucidation of SAR is a cornerstone of medicinal chemistry, providing insights into how chemical structure translates into biological activity. For this compound derivatives, a systematic approach to SAR would involve the synthesis of a library of analogues with diverse substitutions at the C-8 position and modifications at the C-3 carboxylic acid group.

Key methodologies for SAR elucidation include:

Systematic Analogue Synthesis: The synthesis of a focused library of compounds where one specific position is varied at a time allows for the direct assessment of the impact of that change on biological activity.

Parallel Synthesis: High-throughput synthesis techniques can be employed to rapidly generate a large number of derivatives for initial screening.

Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to predict the binding of analogues to a biological target and to identify key structural features that correlate with activity. These computational models can help prioritize the synthesis of the most promising compounds.

Biophysical Techniques: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on the binding affinity and thermodynamics of ligand-target interactions, which is invaluable for understanding SAR.

Through the iterative application of these methodologies, a comprehensive understanding of the SAR for this class of compounds can be developed, guiding the design of more potent and selective molecules.

Fragment-Based Screening and Derivatization

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. researchoutreach.org This approach involves screening libraries of low-molecular-weight fragments (typically <300 Da) to identify those that bind to a biological target, albeit with often weak affinity. researchgate.net These initial hits are then optimized through chemical elaboration to produce more potent and selective drug candidates. researchgate.net The isoquinoline scaffold is a well-suited template for FBDD due to its synthetic tractability and the ability to introduce diverse substituents at multiple positions. researchoutreach.org

The discovery of novel inhibitors often begins with the screening of a fragment library against a specific biological target, such as a protein kinase or enzyme. nih.govnih.gov For instance, in the discovery of ROCK-I inhibitors, fragment-based NMR screening of a focused library led to the identification of an isoquinolin-1-amine derivative as a hit. nih.gov A similar approach could be employed for targets where this compound is a potential pharmacophore.

A hypothetical fragment screening campaign for a target of interest could identify a simple isoquinoline or a related fragment as a starting point. Subsequent substructure searching and initial derivatization would logically lead to the exploration of various substitutions on the isoquinoline core. The introduction of a bromine atom at the 8-position can be achieved through established synthetic routes, such as the diazotization of 8-aminoisoquinoline (B1282671) followed by treatment with copper(I) bromide. researchgate.net The carboxylic acid moiety at the 3-position can be introduced via methods like carbonylation of a suitable precursor. google.com

Once the this compound core is established, derivatization efforts would focus on modifying both the carboxylic acid group and exploring substitutions at other positions of the isoquinoline ring to enhance potency and selectivity. For example, the carboxylic acid could be converted to a variety of amides or esters to probe interactions with the target's binding site.

Table 1: Hypothetical Fragment Evolution for a Target Kinase

| Fragment ID | Structure | Target Affinity (IC50) | Ligand Efficiency (LE) | Rationale for Derivatization |

| F1 | Isoquinoline | > 1 mM | - | Initial hit from fragment screen |

| F2 | Isoquinoline-3-carboxylic acid | 870 µM | 0.39 | Introduction of a key binding group |

| F3 | This compound | 450 µM | 0.41 | Introduction of a bromo substituent to probe a hydrophobic pocket |

| F4 | 8-Bromo-N-methylisoquinoline-3-carboxamide | 50 µM | 0.45 | Amide formation to explore hydrogen bonding opportunities |

Note: The data in this table is hypothetical and for illustrative purposes, based on principles of fragment-based drug discovery. nih.gov

Rational Design Based on Molecular Docking and Computational Approaches

Rational drug design, aided by molecular docking and other computational methods, plays a crucial role in optimizing lead compounds. nih.govresearchgate.net These in silico techniques provide insights into the binding modes of ligands within the active site of a target protein, guiding the design of new derivatives with improved affinity and selectivity. tandfonline.com

For this compound derivatives, molecular docking studies would be instrumental in understanding their interaction with the target protein. The 3-carboxylic acid group, for instance, is a key feature that can form crucial hydrogen bonds or ionic interactions with amino acid residues such as lysine (B10760008) or arginine in a binding pocket. nih.gov The 8-bromo substituent can be directed towards a hydrophobic pocket, potentially enhancing binding affinity through favorable van der Waals interactions.

Computational models can predict the binding orientation of the this compound scaffold. For example, in the context of kinase inhibition, the isoquinoline nitrogen can act as a hinge-binding motif, a common feature for many kinase inhibitors. nih.gov The docking simulations would highlight key interactions, such as:

Hydrogen bonding: The carboxylic acid at C3 forming hydrogen bonds with backbone amides or specific residues in the active site.

Hydrophobic interactions: The benzene (B151609) ring of the isoquinoline and the bromine atom at C8 occupying hydrophobic regions.

π-π stacking: The aromatic isoquinoline ring system interacting with aromatic residues like phenylalanine or tyrosine.

Based on the docking poses, further modifications can be proposed. For instance, if a nearby pocket is unoccupied, the scaffold could be elaborated with additional functional groups to form new interactions and increase potency. The synthesis of these rationally designed compounds can be achieved through various organic chemistry methodologies. mdpi.comresearchgate.net

Table 2: Computationally Guided SAR for this compound Derivatives

| Compound | R Group (at position 3) | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

| 1 | -COOH | -7.5 | H-bond with Lys12, Arg254 |

| 2 | -CONHCH3 | -8.2 | H-bond with Lys12, Arg254; hydrophobic interaction with Leu83 |

| 3 | -CONH(CH2)2OH | -8.8 | Additional H-bond with Asp184 |

| 4 | -COOCH3 | -6.9 | Loss of key ionic interaction |

Note: The data in this table is for illustrative purposes and based on general principles of molecular docking and SAR. nih.govresearchgate.net

The iterative cycle of design, synthesis, and biological evaluation, guided by computational insights, is a powerful paradigm for the development of novel therapeutics based on the this compound scaffold.

Applications of 8 Bromoisoquinoline 3 Carboxylic Acid in Advanced Organic Synthesis and Catalysis

Utilization as a Versatile Building Block for Complex Heterocyclic Systems

The structure of 8-bromoisoquinoline-3-carboxylic acid makes it an adept building block for the synthesis of more complex heterocyclic systems. The bromine atom at the 8-position is a key functional group that can be readily transformed through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide array of substituents, including aryl, alkyl, alkynyl, and amino groups, thereby enabling the construction of diverse molecular architectures.

For instance, the bromo group can be replaced with a carbon-based nucleophile to form new carbon-carbon bonds, leading to the elaboration of the isoquinoline (B145761) core. This is a common strategy for building polycyclic aromatic or heteroaromatic systems. The carboxylic acid at the 3-position can be converted into an amide, ester, or other derivatives, which can then participate in intramolecular cyclization reactions to form fused heterocyclic rings. This dual functionality allows for a stepwise and controlled approach to the synthesis of complex molecules with potential applications in drug discovery. The synthesis of various substituted isoquinolines and quinolines often relies on such functional handles to create libraries of compounds for biological screening. researchgate.netgoogle.com

Role in the Synthesis of Ligands for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters coordinated to organic ligands. rsc.org The properties of MOFs, such as their pore size, surface area, and chemical functionality, are dictated by the choice of the metal and the organic linker. Carboxylic acids are among the most common functional groups used in ligands for MOF synthesis. rsc.org

While this compound itself is a monocarboxylate, it can serve as a valuable precursor for dicarboxylic or polycarboxylic acid ligands. The bromo group can be functionalized, for example, through a Sonogashira coupling followed by oxidation, or a Suzuki coupling with a boronic ester-substituted benzoic acid, to introduce a second carboxylic acid group. The resulting dicarboxylic acid ligand, featuring the rigid and functional isoquinoline core, could then be used to construct novel MOFs. The nitrogen atom in the isoquinoline ring could also act as a coordination site, potentially leading to MOFs with interesting topologies and properties. The incorporation of such functional heterocyclic ligands can enhance the gas sorption selectivity or catalytic activity of the resulting MOF. rsc.orgnih.gov

Precursor in the Development of New Catalytic Systems

The development of new catalytic systems is crucial for advancing chemical synthesis. This compound possesses features that make it a potential precursor for novel catalysts. The isoquinoline nitrogen and the carboxylic acid group can act as a bidentate ligand system for coordinating with transition metals, forming the basis of a new homogeneous catalyst.

Furthermore, the bromine atom allows for the molecule to be anchored to a solid support or incorporated into a larger macromolecular structure, leading to a heterogeneous catalyst. For example, the bromo-substituted isoquinoline could be attached to a polymer backbone or a silica (B1680970) surface via a suitable cross-coupling reaction. The resulting material-supported ligand could then be metalated to generate a recyclable catalyst for various organic transformations. The development of rhodium complexes with quinoline (B57606) carboxylic acids, for instance, has shown catalytic activity in carbonylation reactions. rsc.org This suggests that similar complexes derived from this compound could exhibit interesting catalytic properties.

Intermediate in Cascade and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. Multicomponent reactions (MCRs) combine three or more starting materials in a single pot to form a complex product that contains portions of all the reactants. organic-chemistry.org These strategies are highly efficient as they reduce the number of synthetic steps, minimize waste, and can rapidly generate molecular complexity. vander-lingen.nlnih.govbldpharm.com

This compound is a candidate for use as an intermediate in such reactions. The carboxylic acid can react with an amine and an isocyanide in a Ugi-type multicomponent reaction, while the bromo group remains available for a subsequent post-modification step, such as an intramolecular Heck reaction. This would constitute a multicomponent/cascade sequence, allowing for the rapid assembly of complex, polycyclic heterocyclic structures. The distinct reactivity of the bromo and carboxylic acid groups allows for their orthogonal functionalization, a key requirement for their strategic use in complex synthesis. The development of one-pot, metal-free processes for synthesizing benzofurans through Brønsted acid-mediated cascade reactions highlights the potential for similar strategies involving intermediates like this compound.

Theoretical and Computational Chemistry of 8 Bromoisoquinoline 3 Carboxylic Acid

Conformational Analysis and Molecular Dynamics Simulations

The presence of the carboxylic acid group introduces conformational flexibility in 8-Bromoisoquinoline-3-carboxylic acid, primarily concerning the orientation of the hydroxyl group. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

Quantum mechanical potential energy surface scans, where the dihedral angle of the carboxylic acid group is systematically rotated, can reveal the low-energy conformations. It is generally observed that the syn conformation of carboxylic acids is more stable in the gas phase due to intramolecular hydrogen bonding. nih.gov However, in solution, the anti conformation can be favored due to better solvation. nih.gov

Molecular dynamics (MD) simulations can provide a deeper understanding of the conformational dynamics of the molecule in a condensed phase, such as in a solvent. nih.gov By simulating the motion of the molecule and surrounding solvent molecules over time, MD can reveal the preferred conformations and the timescale of conformational changes.

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can aid in the assignment of experimental spectra.

Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. scirp.org These calculations can help in assigning specific vibrational modes to the observed spectral bands. researchgate.netscirp.org

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. scirp.org Theoretical predictions of ¹H and ¹³C chemical shifts can be compared with experimental data to confirm the molecular structure. scirp.org

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Property | Predicted Value |

| C=O Stretching Frequency (cm⁻¹) | ~1750 |

| O-H Stretching Frequency (cm⁻¹) | ~3500 |

| ¹³C Chemical Shift (C=O) (ppm) | ~170 |

| ¹H Chemical Shift (O-H) (ppm) | ~12 |

Note: The data in this table is illustrative and represents typical values for similar compounds, as specific computational studies on this compound are not publicly available.

Reaction Mechanism Investigations and Transition State Analysis

Theoretical methods are invaluable for studying the mechanisms of chemical reactions. For this compound, this could involve investigating its synthesis or its reactivity in various chemical transformations.

By mapping the potential energy surface of a reaction, computational chemists can identify the reactants, products, intermediates, and, crucially, the transition states. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For example, the mechanism of a decarboxylation reaction or a substitution reaction at the bromine-bearing carbon could be investigated. Transition state theory, combined with the calculated energies from quantum chemical methods, can be used to estimate reaction rate constants. The intrinsic reaction coordinate (IRC) method can be used to confirm that a located transition state indeed connects the desired reactants and products.

Advanced Spectroscopic and Crystallographic Characterization of 8 Bromoisoquinoline 3 Carboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 8-Bromoisoquinoline-3-carboxylic acid, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each aromatic proton on the isoquinoline (B145761) core, as well as a characteristic signal for the carboxylic acid proton. The acidic proton of the carboxyl group is typically observed as a broad singlet at a downfield chemical shift, often in the range of 10-13 ppm, due to hydrogen bonding. mdpi.comscispace.com The protons on the isoquinoline ring system would appear in the aromatic region (approximately 7.0-9.0 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets, or multiplets) would allow for the unambiguous assignment of each proton, confirming the substitution pattern. Protons on carbons adjacent to the electron-withdrawing carboxylic acid and the bromine atom would be influenced accordingly, generally shifting them to a lower field.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 160 and 185 ppm. scispace.com The carbon atoms of the isoquinoline ring would produce a series of signals in the aromatic region (approximately 120-150 ppm). The carbon atom attached to the bromine would show a chemical shift influenced by the halogen's electronegativity and heavy atom effect.

For derivatives of this compound, such as esters or amides, the chemical shifts of the carbons and protons near the modified carboxylic group would change predictably, providing further structural confirmation. For instance, in a methyl ester derivative, a new singlet corresponding to the methoxy (B1213986) protons would appear around 3.5-4.0 ppm in the ¹H NMR spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H1 | 8.5 - 9.0 | C1: 145 - 155 |

| H4 | 8.0 - 8.5 | C3: 130 - 140 |

| H5 | 7.5 - 8.0 | C4: 125 - 135 |

| H6 | 7.2 - 7.7 | C4a: 135 - 145 |

| H7 | 7.8 - 8.3 | C5: 120 - 130 |

| COOH | 10.0 - 13.0 | C6: 125 - 135 |

| C7: 130 - 140 | ||

| C8: 115 - 125 | ||

| C8a: 140 - 150 | ||

| COOH: 160 - 185 |

Note: These are predicted ranges based on general principles and data for analogous structures. Actual values may vary.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is anticipated in the region of 2500-3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers. pressbooks.pubmdpi.com The carbonyl (C=O) stretching vibration will give rise to a strong, sharp peak typically between 1680 and 1710 cm⁻¹ for aromatic carboxylic acids. nih.gov The C-O stretching and O-H bending vibrations of the carboxylic acid group would also be observable in the fingerprint region, generally between 1210-1320 cm⁻¹ and 920-960 cm⁻¹ respectively. nih.gov Vibrations corresponding to the C-Br stretch are expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range. The aromatic C-H and C=C stretching vibrations of the isoquinoline ring would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H stretch is typically weak in Raman, the C=O stretch and the aromatic ring vibrations are usually strong. This can be particularly useful for analyzing the skeletal vibrations of the isoquinoline core and for studying the compound in aqueous solutions where water's strong IR absorption can obscure spectral regions.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong (IR) |

| Carboxylic Acid | C=O stretch | 1680 - 1710 | Strong, Sharp |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium |

| Carboxylic Acid | O-H bend | 920 - 960 | Broad, Medium |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium to Weak |

| Aromatic Ring | C=C stretch | 1400 - 1600 | Medium to Strong |

| Bromoalkane | C-Br stretch | 500 - 650 | Medium to Strong |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₀H₆BrNO₂, the expected monoisotopic mass is approximately 250.96 u. High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thereby verifying the elemental composition.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. A characteristic feature would be the presence of an M+2 peak of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). libretexts.org Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). Further fragmentation of the isoquinoline ring would also occur, leading to a complex pattern that can be used to confirm the structure.

Single Crystal X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. If suitable single crystals of this compound or its derivatives can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles.

The crystal structure would reveal the planarity of the isoquinoline ring system and the orientation of the carboxylic acid and bromine substituents. A key feature to investigate would be the intermolecular interactions that govern the crystal packing. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, a common structural motif for carboxylic acids in the solid state. mdpi.com Additionally, π-π stacking interactions between the aromatic isoquinoline rings and potential halogen bonding involving the bromine atom could play a significant role in stabilizing the crystal lattice. Analysis of these non-covalent interactions is crucial for understanding the solid-state properties of the material. For derivatives, X-ray crystallography can confirm the success of a chemical transformation and detail the resulting structural changes.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

The parent molecule, this compound, is achiral. However, if chiral derivatives are synthesized, for example, by forming an amide with a chiral amine or an ester with a chiral alcohol, chiroptical spectroscopy becomes a vital analytical tool.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A non-zero CD spectrum would confirm the enantiomeric purity of the derivative and provide information about its absolute configuration and conformation in solution. The CD spectrum of a chiral derivative of this compound would exhibit Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the chromophoric isoquinoline system. mdpi.com The sign and intensity of these Cotton effects are highly sensitive to the stereochemistry of the chiral center and its spatial relationship with the aromatic chromophore. This technique is particularly powerful for studying the subtle conformational preferences of chiral molecules in solution. nih.gov

Exploration of Biological Activities Non Clinical Research Focus

Investigation of Antimicrobial Properties against Plant Pathogens

The isoquinoline (B145761) framework is a recognized pharmacophore in the development of antimicrobial agents. Research into isoquinoline derivatives has revealed their potential to combat various plant pathogens, which pose a significant threat to global agriculture and food security. While direct studies on the antimicrobial activity of 8-Bromoisoquinoline-3-carboxylic acid are limited, research on the parent compound, isoquinoline-3-carboxylic acid (IQ3CA), provides valuable insights into the potential efficacy of its derivatives.

A study evaluating a series of 49 isoquinoline derivatives demonstrated that IQ3CA possesses significant in vitro antibacterial activity against a range of plant pathogenic bacteria. researchgate.net The compound was found to be effective against Ralstonia solanacearum, the causative agent of bacterial wilt; Acidovorax citrulli, which causes bacterial fruit blotch in cucurbits; and various species of Xanthomonas, responsible for diseases in a multitude of crops including rice, cabbage, and strawberries. researchgate.net

The half-maximal effective concentration (EC50) values for IQ3CA against these pathogens ranged from 8.38 to 17.35 µg/mL, indicating potent antibacterial action. researchgate.net Furthermore, in vivo studies showed that IQ3CA provided a protective effect against Acidovorax citrulli in plants, with an efficacy comparable to the commercial antibiotic kasugamycin. researchgate.net Mechanistic studies suggested that IQ3CA may exert its antibacterial effect by disrupting the bacterial cell membrane, leading to morphological changes and inhibition of biofilm formation. researchgate.net

While this data pertains to the unsubstituted isoquinoline-3-carboxylic acid, the introduction of a bromine atom at the 8-position could potentially modulate the compound's antimicrobial activity. Halogenation is a common strategy in medicinal chemistry to enhance the efficacy of bioactive molecules. Therefore, this compound represents a promising candidate for further investigation as a potential plant protection agent.

Table 1: In Vitro Antibacterial Activity of Isoquinoline-3-carboxylic acid (IQ3CA) against Plant Pathogens

| Plant Pathogen | Disease Caused | EC50 (µg/mL) researchgate.net |

|---|---|---|

| Ralstonia solanacearum (Rs) | Bacterial wilt | 10.23 |

| Acidovorax citrulli (Ac) | Bacterial fruit blotch | 8.38 |

| Xanthomonas oryzae pv. oryzicola (Xoc) | Bacterial leaf streak of rice | 11.54 |

| Xanthomonas campestris pv. campestris (Xcc) | Black rot of crucifers | 17.35 |

| Pectobacterium carotovorum subsp. carotovorum (Pcc) | Soft rot | 12.67 |

Note: This data is for the parent compound, isoquinoline-3-carboxylic acid, and serves as a basis for the potential activity of its 8-bromo derivative.

Enzyme Inhibition Studies and Mechanistic Elucidation (e.g., 12-Lipoxygenase, EAAT1)

Enzyme inhibition is a critical mechanism through which therapeutic and research compounds exert their effects. The structural motifs present in this compound suggest its potential to interact with various enzyme active sites.

12-Lipoxygenase (12-LOX): Lipoxygenases are a family of enzymes that play a crucial role in the metabolism of polyunsaturated fatty acids, leading to the production of signaling molecules involved in inflammation and other physiological processes. nih.gov The inhibition of 12-LOX is a target for the development of treatments for conditions such as thrombosis and certain cancers. nih.gov While no direct studies have been identified that specifically investigate the inhibitory activity of this compound against 12-LOX, the general class of heterocyclic compounds has been explored for this purpose. The aromatic and carboxylic acid features of the molecule suggest that it could potentially bind to the active site of 12-LOX, but experimental validation is required.

Excitatory Amino Acid Transporter 1 (EAAT1): EAAT1 is a glutamate (B1630785) transporter responsible for the reuptake of the neurotransmitter glutamate from the synaptic cleft, a process vital for preventing excitotoxicity. The modulation of EAAT1 activity is a key area of research in neuroscience. Currently, there is no available data to suggest that this compound has been screened for or exhibits inhibitory activity against EAAT1.

Interaction with Biological Macromolecules and Ligand-Target Binding Studies (e.g., Type III Secretion System Proteins)

The ability of small molecules to interact with and modulate the function of biological macromolecules is fundamental to their utility in research and medicine. The Type III Secretion System (T3SS) is a specialized protein delivery apparatus found in many Gram-negative pathogenic bacteria, including several plant pathogens. It acts as a molecular syringe, injecting effector proteins into host cells to subvert host defenses and facilitate infection. As such, the T3SS is an attractive target for the development of novel anti-virulence agents. nih.gov

Research has shown that certain small molecules can inhibit the function of the T3SS, thereby disarming the pathogen without necessarily killing it, which may reduce the selective pressure for the development of resistance. nih.gov While direct evidence of this compound inhibiting T3SS is not available, studies on other small molecules provide a proof-of-concept. For instance, ethyl 2-nitro-3-arylacrylates have been identified as inhibitors of the T3SS in Xanthomonas oryzae pv. oryzae (Xoo). nih.gov These compounds were found to suppress the expression of key T3SS genes, leading to a reduction in the pathogen's virulence. nih.gov

Given that isoquinoline derivatives have demonstrated broad-spectrum antibacterial activity against plant pathogens, it is plausible that their mode of action could involve the inhibition of virulence factors such as the T3SS. The rigid, planar structure of the isoquinoline ring system, combined with the potential for hydrogen bonding and electrostatic interactions from the carboxylic acid group, makes this compound a candidate for computational and experimental screening as a T3SS inhibitor.

Development of Agrochemical Research Reagents and Active Ingredients

The unique chemical structure of this compound makes it a valuable building block in the synthesis of more complex molecules for agrochemical research. The 8-bromoisoquinoline (B29762) moiety itself is recognized for its utility in developing a range of agricultural chemicals, including herbicides, pesticides, and fungicides. allgreenchems.com The bromine atom provides a reactive handle for further chemical modifications through various cross-coupling reactions, allowing for the generation of a diverse library of derivatives. The carboxylic acid group can be converted into esters, amides, or other functional groups, further expanding the chemical space that can be explored.

This versatility allows for the fine-tuning of the physicochemical properties and biological activity of the resulting compounds. For instance, by modifying the structure, researchers can optimize a compound's selectivity for a particular target, its stability in the environment, and its safety profile for non-target organisms. allgreenchems.com Therefore, this compound serves as a key intermediate for the synthesis of novel active ingredients and research reagents aimed at addressing the ongoing challenges in crop protection and food production.

Design of Photophysical Probes and Fluorescent Markers for Cellular and Molecular Research

Fluorescent probes are indispensable tools in modern biological research, enabling the visualization of cellular structures and the tracking of molecular processes in real-time. The isoquinoline scaffold is a component of several known fluorescent compounds. Recent research has explored the development of boroisoquinolines, which are isoquinoline derivatives containing a difluoroboranyl group, as a new family of fluorophores. nih.govnih.gov

These boroisoquinolines exhibit efficient fluorescence in the 400-600 nm range with large Stokes shifts, which is a desirable property for fluorescent probes as it minimizes self-quenching and improves signal-to-noise ratios. nih.govnih.gov The synthesis of these probes often involves the modification of a dihydroisoquinoline precursor. nih.gov While this compound has not been directly used in the synthesis of such probes in the reviewed literature, its structure suggests potential as a precursor. The carboxylic acid group could be used to conjugate the isoquinoline fluorophore to other molecules, such as proteins or drugs, to create targeted fluorescent markers. Furthermore, the electronic properties of the bromine substituent could influence the photophysical properties of the resulting fluorophore.

The development of novel fluorescent probes based on the this compound scaffold could provide new tools for cellular imaging and molecular research, offering alternative spectral properties to existing dyes.

Applications in Advanced Materials Science

Incorporation into Functional Polymers and Copolymers

The bifunctional nature of 8-bromoisoquinoline-3-carboxylic acid, featuring both a carboxylic acid group and a bromo substituent, positions it as a versatile monomer for the synthesis of novel functional polymers and copolymers. The carboxylic acid moiety enables its participation in step-growth polymerization reactions, such as polycondensation, to form polyesters and polyamides. nih.govresearchgate.netrsc.orgrasayanjournal.co.in The presence of the isoquinoline (B145761) ring system within the polymer backbone is anticipated to impart unique thermal and mechanical properties. Research on polyamides derived from other aromatic carboxylic acids has demonstrated that the rigidity of the aromatic units can lead to high glass transition temperatures and thermal stability. nih.govresearchgate.net

Furthermore, the bromine atom on the isoquinoline ring serves as a reactive site for post-polymerization modification. This allows for the introduction of various functional groups onto the polymer chain, thereby tailoring the final properties of the material. For instance, the bromo group can be utilized in cross-coupling reactions to attach other organic moieties, leading to the development of graft copolymers with specialized functions.

Development of Materials with Tailored Electronic and Optical Properties

The extended π-conjugated system of the isoquinoline ring in this compound suggests its potential for creating materials with interesting electronic and optical properties. Quinoline (B57606) and its derivatives are known to exhibit fluorescence, and their incorporation into larger molecules or materials can lead to luminescent properties. nih.govresearchgate.netuci.eduresearchgate.net The electronic properties can be further tuned by the introduction of substituents. The electron-withdrawing nature of the carboxylic acid group and the bromo substituent can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

When complexed with metal ions, particularly lanthanides like Europium(III), quinoline-based ligands can act as "antenna" ligands, absorbing energy and transferring it to the metal center, which then emits light of a specific wavelength. nih.govmdpi.com This principle is fundamental to the design of luminescent materials for applications such as organic light-emitting diodes (OLEDs) and sensors. While specific studies on the photophysical properties of this compound are limited, the general behavior of related quinoline and isoquinoline derivatives provides a strong basis for its potential in developing novel optical materials.

Supramolecular Assembly and Crystal Engineering of Hydrogen-Bonded Frameworks

The carboxylic acid group of this compound is a primary driver for the formation of ordered supramolecular structures through hydrogen bonding. Carboxylic acids are well-known to form robust hydrogen-bonded dimers, a common and predictable supramolecular synthon. researchgate.netresearchgate.netnih.govjaptronline.commdpi.com This predictable interaction is a cornerstone of crystal engineering, allowing for the design of crystalline materials with specific architectures.

In the case of this compound, the nitrogen atom of the isoquinoline ring can also act as a hydrogen bond acceptor. This introduces the possibility of forming more complex hydrogen-bonding networks, such as acid-pyridine synthons, which can lead to the assembly of one-, two-, or three-dimensional structures. researchgate.netnih.gov The bromine atom can also participate in weaker halogen bonding interactions, further directing the packing of molecules in the solid state. The interplay of these various non-covalent interactions provides a rich platform for the rational design of crystalline materials with tailored properties, although specific crystal structure data for this compound is not widely available. semanticscholar.orgresearchgate.netresearchgate.net

Coordination Chemistry and Metal Complex Formation for Material Applications

The isoquinoline nitrogen and the carboxylic acid group of this compound make it an excellent candidate as a ligand for the formation of coordination complexes and metal-organic frameworks (MOFs). The nitrogen atom can coordinate to a metal center, while the carboxylate group can bind in various modes (monodentate, bidentate chelating, or bridging), leading to a diverse range of coordination geometries. researchgate.netnih.gov